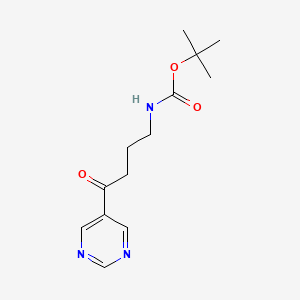
2,2-Difluoropropane-1,3-diyl diacetate
Descripción general
Descripción
2,2-Difluoropropane-1,3-diyl diacetate is an organic compound with the molecular formula C7H10F2O4 It is a fluorinated derivative of propane-1,3-diyl diacetate, characterized by the presence of two fluorine atoms attached to the second carbon atom in the propane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoropropane-1,3-diyl diacetate typically involves the reaction of 2,2-difluoropropane-1,3-diol with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride. The general reaction scheme is as follows:
2,2-Difluoropropane-1,3-diol+2Acetic Anhydride→2,2-Difluoropropane-1,3-diyl diacetate+2Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors can also enhance the production process by providing better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoropropane-1,3-diyl diacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water or aqueous acids/bases to yield 2,2-difluoropropane-1,3-diol and acetic acid.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Water, aqueous acids (e.g., HCl), or bases (e.g., NaOH).
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: 2,2-Difluoropropane-1,3-diol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
2,2-Difluoropropane-1,3-diyl diacetate has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex fluorinated organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced biological activity.
Material Science: It is utilized in the production of fluorinated polymers and materials with unique properties such as increased thermal stability and chemical resistance.
Biological Studies: The compound is used in biochemical research to study the effects of fluorinated compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoropropane-1,3-diyl diacetate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with enzymes, receptors, and other biomolecules. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, leading to improved pharmacokinetic and pharmacodynamic properties.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoropropane-1,3-diol: A precursor to 2,2-Difluoropropane-1,3-diyl diacetate, used in similar applications.
2,2-Difluoropropane-1,3-diyl dimethanesulfonate: Another fluorinated derivative with different functional groups, used in organic synthesis.
Uniqueness
This compound is unique due to its specific ester functional groups and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in fields requiring fluorinated compounds with enhanced stability and reactivity.
Propiedades
IUPAC Name |
(3-acetyloxy-2,2-difluoropropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4/c1-5(10)12-3-7(8,9)4-13-6(2)11/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQFOVSOAYKUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)

![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1465253.png)



![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)
![3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1465260.png)
![3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline](/img/structure/B1465263.png)
![[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1465266.png)
![Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1465267.png)



